5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Description
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a halogenated tetrahydroquinoline derivative. The compound features a bicyclic scaffold with chlorine and fluorine substituents at positions 5 and 7, respectively, and exists as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZUHRDJSQECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)F)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1,2,3,4-tetrahydroquinoline and fluorinating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Tetrahydroquinoline derivatives have been extensively studied for their anticancer properties. A study highlighted the synthesis of various tetrahydroquinoline compounds, including 5-chloro-7-fluoro derivatives, which demonstrated significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- H460 (lung carcinoma)
- DU145 (prostate carcinoma)
- A-431 (skin carcinoma)
- HT-29 (colon adenocarcinoma)
- MCF7 (breast adenocarcinoma)
The lead compound from the study exhibited low micromolar inhibition across these cell lines, indicating its potential as an effective anticancer agent. The structure–activity relationship revealed that modifications at specific positions significantly enhanced antiproliferative effects compared to parent compounds .
Antimicrobial Activity
Fluorinated compounds like 5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride have shown promising results in antimicrobial applications. Fluoroquinolones are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Recent research suggests that derivatives of tetrahydroquinolines can also exhibit antiviral and antifungal properties . This makes them suitable candidates for developing new antibiotics and antifungal agents.
Synthesis and Derivatives
The synthesis of 5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves multi-step organic reactions that include:
- Formation of Tetrahydroquinoline Core : Utilizing Grignard reagents to introduce aryl groups.
- Functionalization : Introducing halogens like chlorine and fluorine to enhance biological activity.
- Dehydration and Reduction Steps : To achieve the desired tetrahydroquinoline structure.
This synthetic versatility allows for the development of a range of derivatives with tailored biological activities .
Case Study 1: Anticancer Screening
In a comprehensive study involving various tetrahydroquinoline derivatives, the compound demonstrated effective growth inhibition in multiple cancer cell lines. The most potent derivative achieved IC values of approximately 4.9 μM against lung carcinoma cells and 2.0 μM against skin carcinoma cells .
Case Study 2: Antimicrobial Efficacy
Research into fluoroquinolone derivatives has shown that modifications can lead to enhanced efficacy against resistant bacterial strains. The introduction of the chloro and fluoro substituents in the tetrahydroquinoline framework has been linked to increased potency against both bacterial and fungal pathogens .
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Commercial Properties
- Bromine in 7-Bromo-5-fluoro-THQ increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and may reduce solubility due to steric hindrance .
- Price and Availability :
Biological Activity
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by the presence of both chloro and fluoro substituents on the tetrahydroquinoline ring. The synthesis typically involves starting materials such as 5-chloro-1,2,3,4-tetrahydroquinoline and fluorinating agents, culminating in the formation of the hydrochloride salt through treatment with hydrochloric acid.
The biological activity of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or receptor interactions, leading to various physiological effects. The precise pathways are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in metabolic pathways.
- Receptor Modulation : It could bind to receptors involved in neurotransmission or immune responses.
Antimicrobial Properties
Research indicates that compounds related to 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the lipophilicity and cellular uptake of these compounds .
Anticancer Activity
Emerging studies suggest potential anticancer properties:
- Cell Line Studies : Some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism may involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective capabilities:
- Mechanistic Insights : It may act as a potassium channel opener similar to other known neuroprotective agents like flupirtine . This could help in conditions such as epilepsy or neuropathic pain.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline can be compared with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-Chloro-1,2,3,4-tetrahydroquinoline | Moderate antibacterial | Lacks fluorine substitution |
| 7-Fluoro-1,2,3,4-tetrahydroquinoline | Antimicrobial | Only one halogen substitution |
| 5-Fluoro-1,2,3,4-tetrahydroquinoline | Anticancer potential | Similar structure with different halogen |
Q & A
Basic Research Question
- Storage : Desiccate at –20°C in amber vials to prevent light/ moisture degradation.
- Safety : Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts.
Refer to ECHA guidelines for disposal protocols .
How can computational methods guide the optimization of this compound?
Advanced Research Question
- QSAR Models : Predict bioavailability and toxicity using software like Schrödinger or MOE.
- MD Simulations : Assess binding kinetics with target proteins over nanosecond timescales.
- ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
